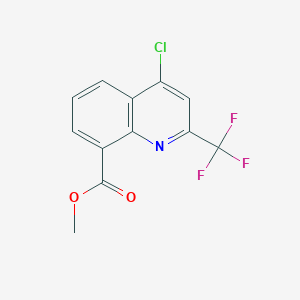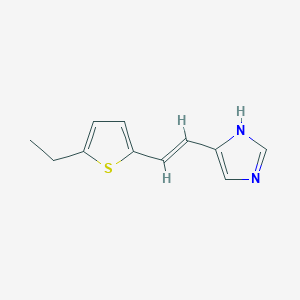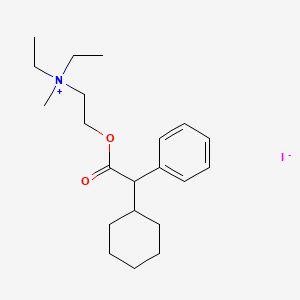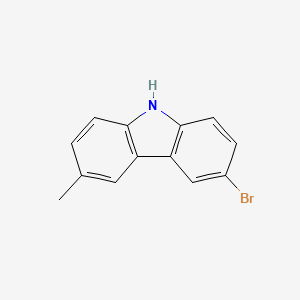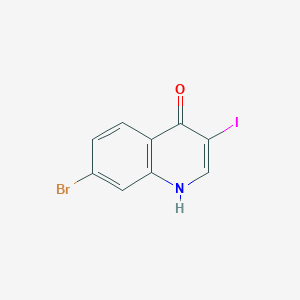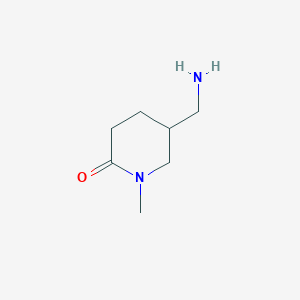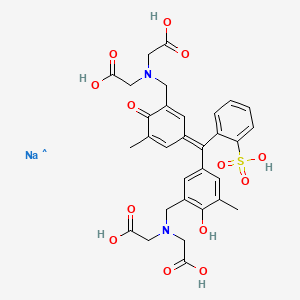
CID 137156390
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator for metal titrations. It is known for its ability to form complexes with metal ions, changing color based on the pH of the solution. This compound is particularly useful in analytical chemistry for detecting and quantifying metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through ion-exchange chromatography using DEAE-cellulose and eluting with a sodium chloride solution. This process separates the desired compound from impurities such as Cresol Red and iminodiacetic acid . To obtain the free acid form, the sodium salt can be dissolved in water and acidified with acetic acid .
Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves the use of advanced purification techniques to achieve high purity levels. Historically, commercial preparations were often impure, but modern methods have improved the purity to as high as 90% .
Analyse Des Réactions Chimiques
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation and chelation with metal ions. It is particularly sensitive to pH changes, which affect its color and complexation behavior .
Common Reagents and Conditions:
Complexation: It forms red-purple complexes with metal ions in acidic solutions (pH < 6) and yellow complexes in basic solutions (pH > 6.3).
Major Products: The major products formed from these reactions are metal complexes, which are used in various analytical applications to detect and quantify metal ions .
Applications De Recherche Scientifique
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in metal titrations, particularly for detecting and quantifying metal ions in solutions .
Biology and Medicine: In biological research, it is used in the fluorescent histochemical detection of alkaline phosphatase and in the preparation of FBX (ferrous benzoic xylenol orange) gel to study the effects of MRI parameters on image quality .
Industry: Industrially, Xylenol Orange sodium salt is used in the spectrophotometric detection and assay of metal ions, making it valuable in quality control and environmental monitoring .
Mécanisme D'action
Xylenol Orange sodium salt exerts its effects through complexation and chelation with metal ions. The compound changes color based on the pH of the solution and the presence of specific metal ions. For example, in the presence of ferric ions, it forms a red complex, while in the presence of ferrous ions, it forms a yellow complex . This color change is due to the formation of metal-ligand complexes, which alter the electronic structure of the compound and its absorption properties .
Comparaison Avec Des Composés Similaires
Cresol Red: Another triarylmethane dye used as a pH indicator.
Iminodiacetic Acid: A chelating agent used in various analytical applications.
Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions and its sensitivity to pH changes. This makes it particularly valuable in analytical chemistry for detecting and quantifying metal ions in various samples .
Propriétés
Formule moléculaire |
C31H32N2NaO13S |
|---|---|
Poids moléculaire |
695.6 g/mol |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/b29-20-; |
Clé InChI |
HLDHQHVOICRHJX-XVSWSKOJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)O.[Na] |
SMILES canonique |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


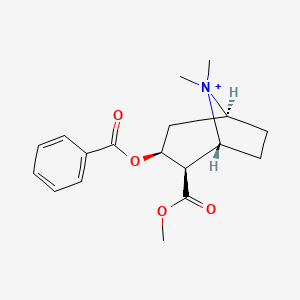
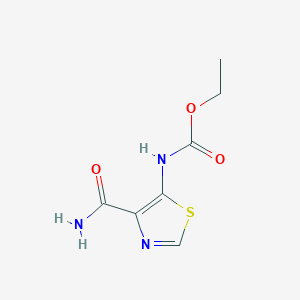

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)

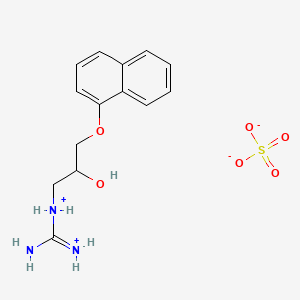
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
